molecular formula C14H12N2O5 B11836769 (S)-2-(Quinoline-2-carboxamido)succinic acid CAS No. 168172-61-0

(S)-2-(Quinoline-2-carboxamido)succinic acid

Cat. No.: B11836769
CAS No.: 168172-61-0
M. Wt: 288.25 g/mol
InChI Key: XSTGJOKRGAVFTD-NSHDSACASA-N
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Description

(S)-2-(Quinoline-2-carboxamido)succinic acid is a chiral compound that features a quinoline moiety attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Quinoline-2-carboxamido)succinic acid typically involves the coupling of quinoline-2-carboxylic acid with a succinic acid derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Quinoline-2-carboxamido)succinic acid can undergo various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The succinic acid moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated succinic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(Quinoline-2-carboxamido)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereoselective processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of (S)-2-(Quinoline-2-carboxamido)succinic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the succinic acid moiety.

    Succinic acid: Lacks the quinoline moiety.

    ®-2-(Quinoline-2-carboxamido)succinic acid: The enantiomer of the compound.

Uniqueness

(S)-2-(Quinoline-2-carboxamido)succinic acid is unique due to its combination of a quinoline moiety with a chiral succinic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

168172-61-0

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

(2S)-2-(quinoline-2-carbonylamino)butanedioic acid

InChI

InChI=1S/C14H12N2O5/c17-12(18)7-11(14(20)21)16-13(19)10-6-5-8-3-1-2-4-9(8)15-10/h1-6,11H,7H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1

InChI Key

XSTGJOKRGAVFTD-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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